phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
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Overview
Description
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a chemical compound that features a pyrrolidinone ring attached to a phenyl group through a carbamate linkage
Mechanism of Action
Target of Action
Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate primarily targets the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its targets, the microtubules, by binding to the colchicine-binding site . This binding leads to the depolymerisation of microtubules , disrupting their normal function .
Biochemical Pathways
The interaction of this compound with microtubules affects the cell cycle progression , specifically blocking it in the G2/M phase . This blockage can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to exhibitantiproliferative activity in the low nanomolar to low micromolar range , suggesting that they may have good bioavailability.
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . By disrupting microtubule function and blocking cell cycle progression, this compound can effectively inhibit the growth of cells, particularly cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (4-(2-oxopyrrolidin-1-yl)phenyl)carbamate typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)phenylamine with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted carbamates or phenyl derivatives.
Scientific Research Applications
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl (4-(2-oxopyrrolidin-1-yl)benzenesulfonate: Similar structure but with a sulfonate group instead of a carbamate.
Phenyl (4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carbamate.
Uniqueness
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is unique due to its specific carbamate linkage, which can confer different chemical and biological properties compared to its sulfonate and sulfonamide analogs. This uniqueness can be leveraged in the design of new compounds with tailored biological activities .
Properties
IUPAC Name |
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-7-4-12-19(16)14-10-8-13(9-11-14)18-17(21)22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRJNWPUYPJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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